molecular formula C10H13BrClN B6616190 1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride CAS No. 952289-89-3

1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride

Cat. No. B6616190
CAS RN: 952289-89-3
M. Wt: 262.57 g/mol
InChI Key: GKQNGTMELYUAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride, abbreviated as BMPMA-HCl, is a synthetic compound that has been used in scientific research since the early 2000s. This compound has been studied for its potential applications in a variety of areas, including drug synthesis, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

BMPMA-HCl has been studied for its potential applications in a variety of areas, including drug synthesis, biochemical and physiological research, and laboratory experiments. In drug synthesis, BMPMA-HCl has been used as a starting material for the synthesis of various drugs, including anticonvulsants, sedatives, and analgesics. In biochemical and physiological research, BMPMA-HCl has been used to study the effects of cyclopropan-1-amine derivatives on various biological processes, such as enzyme inhibition, receptor binding, and protein-protein interactions. In laboratory experiments, BMPMA-HCl has been used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action of BMPMA-HCl is not yet fully understood. However, it is believed to act by binding to certain receptors in the body, which then leads to a cascade of biochemical and physiological effects. Specifically, BMPMA-HCl has been shown to bind to the γ-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. In addition, BMPMA-HCl has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPMA-HCl are largely dependent on its mechanism of action. As mentioned above, BMPMA-HCl has been shown to bind to the GABA and serotonin 5-HT1A receptors, which can lead to a variety of effects. For example, BMPMA-HCl has been shown to induce sedation, reduce anxiety, and reduce convulsions in animal models. In addition, BMPMA-HCl has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

BMPMA-HCl has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to synthesize. In addition, BMPMA-HCl is relatively stable, which makes it well-suited for long-term storage and use in experiments. However, there are also some limitations to consider. For example, BMPMA-HCl is highly water-soluble, which can make it difficult to isolate and purify. In addition, BMPMA-HCl has a relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

Given the potential applications of BMPMA-HCl, there are a number of potential future directions for research. For example, further studies are needed to better understand the mechanism of action of BMPMA-HCl and its effects on various biochemical and physiological processes. In addition, future studies could investigate the potential of BMPMA-HCl as a starting material for the synthesis of new drugs. Finally, further research is needed to investigate the potential of BMPMA-HCl in laboratory experiments, such as its use as a reagent for the synthesis of organic compounds.

Synthesis Methods

BMPMA-HCl is synthesized from the reaction of 4-bromophenyl-N-methylcyclopropan-1-amine (BMPMA) with hydrochloric acid. This reaction is carried out in an aqueous solution with stirring, and the product is then isolated and purified. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 0.5-1.0 MPa.

properties

IUPAC Name

1-(4-bromophenyl)-N-methylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-12-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNGTMELYUAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride

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